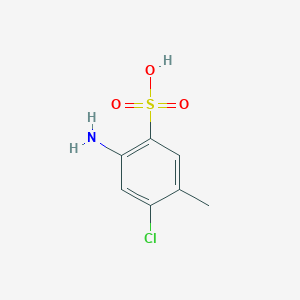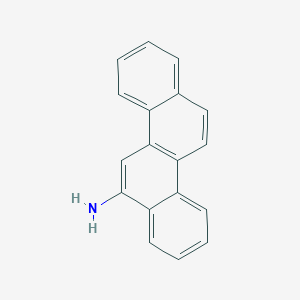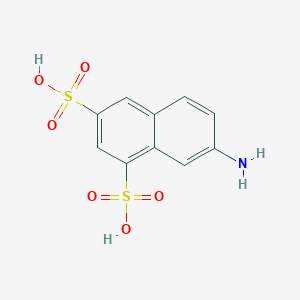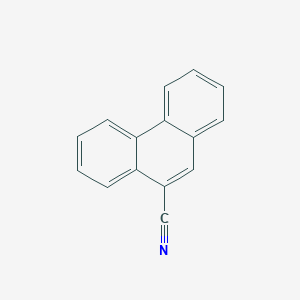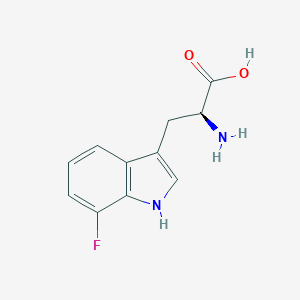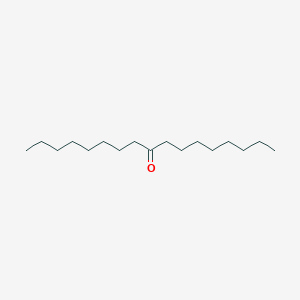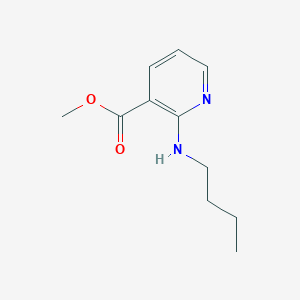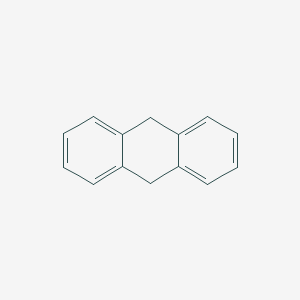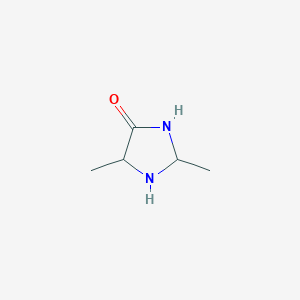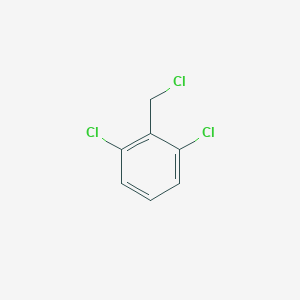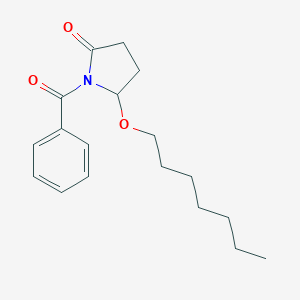
2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)-
Descripción general
Descripción
2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The exact mechanism of action of 2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability, and may also act on other receptors and ion channels.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- exhibits a range of biochemical and physiological effects. It has been found to have anticonvulsant and analgesic properties, as well as anti-inflammatory effects. Additionally, it has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- is its versatility in medicinal chemistry and organic synthesis. It can be used as a chiral auxiliary and as a building block for the synthesis of other compounds. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)-. One area of research is the development of new drugs based on its anticonvulsant, analgesic, and anti-inflammatory properties. Another area of research is the synthesis of new compounds using 2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- as a building block. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in the treatment of anxiety and sleep disorders.
Conclusion:
In conclusion, 2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- is a chemical compound with significant potential in various fields, including medicinal chemistry, materials science, and organic synthesis. Its versatility and potential applications make it an important area of research for the scientific community. Further studies are needed to fully understand its mechanism of action and to explore its potential use in the development of new drugs and compounds.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. Additionally, it has been investigated for its use in organic synthesis as a chiral auxiliary and as a building block for the synthesis of other compounds.
Propiedades
Número CAS |
136410-24-7 |
|---|---|
Nombre del producto |
2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- |
Fórmula molecular |
C18H25NO3 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
1-benzoyl-5-heptoxypyrrolidin-2-one |
InChI |
InChI=1S/C18H25NO3/c1-2-3-4-5-9-14-22-17-13-12-16(20)19(17)18(21)15-10-7-6-8-11-15/h6-8,10-11,17H,2-5,9,12-14H2,1H3 |
Clave InChI |
GLWPMHBOGXUFSF-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2 |
SMILES canónico |
CCCCCCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Sinónimos |
(+-)-1-Benzoyl-5-(heptyloxy)-2-pyrrolidinone |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

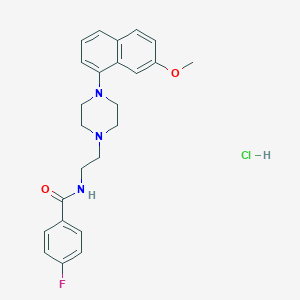
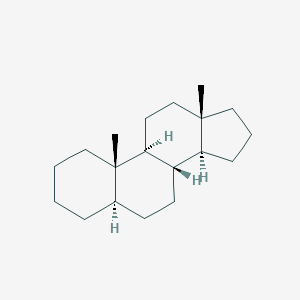
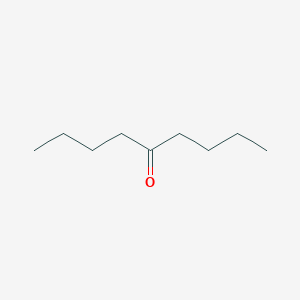
![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)
